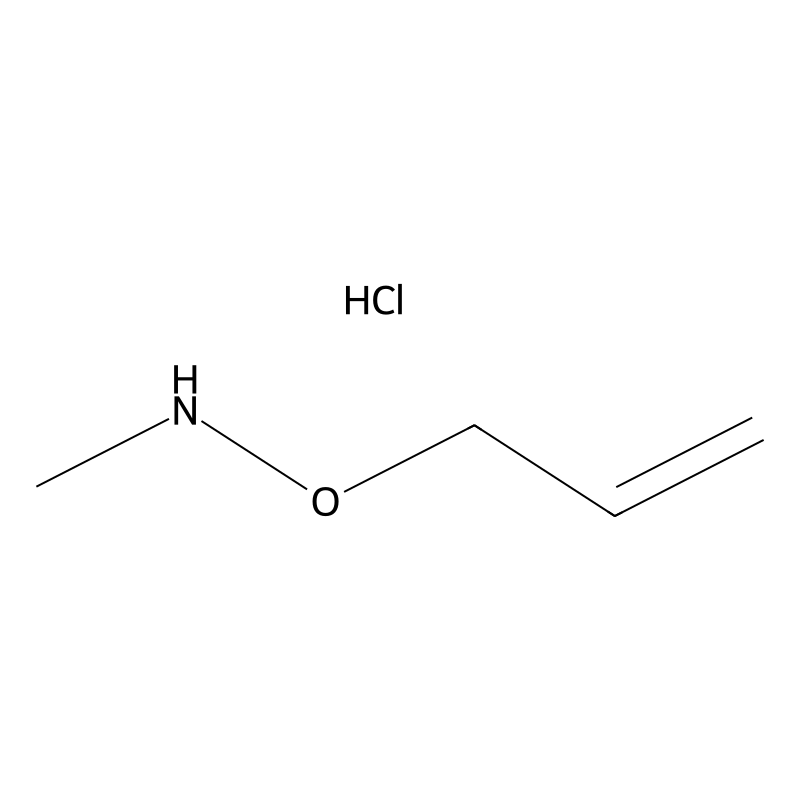

O-Allyl-N-methylhydroxylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Preparation of Oximes:

One of the primary applications of O-Allyl-NMH-HCl is in the synthesis of specific oximes, which are a class of organic compounds with the general formula R1RC=NOH. A study published by Sigma-Aldrich describes its use in the preparation of acetophenone O-allyloxime []. This reaction likely utilizes O-Allyl-NMH-HCl as a precursor to introduce the allyl group (CH2=CH-CH2) onto the carbonyl group (C=O) of acetophenone.

Potential applications in Organic Synthesis:

Due to its structure containing a hydroxyl group (OH), an amine group (NH2), and an allyl group, O-Allyl-NMH-HCl possesses functional groups that can be involved in various organic reactions. Research into its potential applications in organic synthesis is ongoing. A reference mentions its usage in the preparation of O-Allyl-N-(2-trimethylsilylethyloxycarbonyl)-hydroxylamine, but detailed information on this specific application is scarce [].

O-Allyl-N-methylhydroxylamine hydrochloride is an organic compound characterized by its unique structure, which includes an allyl group (), a hydroxylamine functional group (), and a methyl group. Its chemical formula is with a molecular weight of approximately 109.58 g/mol. This compound is primarily used in organic synthesis, particularly in the formation of oximes, which are derivatives of aldehydes and ketones.

- Formation of Oximes: It reacts with carbonyl compounds to form O-allyloximes, which are valuable intermediates in organic synthesis. For example, it can be used to synthesize acetophenone O-allyloxime through the introduction of the allyl group onto the carbonyl carbon.

- Condensation Reactions: The hydroxylamine moiety allows for condensation reactions with aldehydes and ketones, leading to the formation of imines and other nitrogen-containing compounds.

Research indicates that O-Allyl-N-methylhydroxylamine hydrochloride may exhibit biological activities similar to other hydroxylamine derivatives. These compounds are often studied for their potential roles in:

- Antimicrobial Activity: Hydroxylamine derivatives have shown potential as bacterial growth inhibitors by targeting essential enzymes in bacterial DNA synthesis .

- Cancer Research: Analogous compounds like methoxyamine have been investigated for their ability to enhance the effects of alkylating agents in chemotherapy by disrupting DNA repair mechanisms .

The synthesis of O-Allyl-N-methylhydroxylamine hydrochloride typically involves:

- Alkylation of Hydroxylamine: Starting from hydroxylamine hydrochloride, an allyl halide (such as allyl bromide) is used to introduce the allyl group through nucleophilic substitution.

- Methylation: The resulting product can be further methylated using methylating agents like methyl iodide to yield O-Allyl-N-methylhydroxylamine.

- Purification: The final product is usually purified by recrystallization or chromatography techniques to obtain the hydrochloride salt form.

O-Allyl-N-methylhydroxylamine hydrochloride has several applications, including:

- Synthesis of Oximes: As mentioned, it is utilized in synthesizing various oximes, which are important intermediates in pharmaceuticals and agrochemicals.

- Chemical Research: It serves as a reagent in organic synthesis for creating complex molecules and studying reaction mechanisms.

O-Allyl-N-methylhydroxylamine hydrochloride shares similarities with several other hydroxylamine derivatives. Below is a comparison highlighting its uniqueness:

O-Allyl-N-methylhydroxylamine hydrochloride stands out due to its allyl substituent, which enhances its reactivity and application scope compared to simpler derivatives like N-methylhydroxylamine.

The development of O-Allyl-N-methylhydroxylamine hydrochloride emerged from the broader evolution of hydroxylamine chemistry, which has been extensively investigated since the nineteenth century. The synthesis of hydroxylamine derivatives has historically focused on creating more stable and selective reagents for organic transformations. While the parent hydroxylamine compound has been known for over a century, the specific O-allyl-N-methyl derivative represents a more recent innovation in the field.

The compound's development can be traced to advances in O-alkylation methodologies for hydroxylamine derivatives. Research has shown that O-alkylation of hydroxylamines typically requires strong bases such as sodium hydride to first deprotonate the hydroxyl group, followed by reaction with alkyl halides. This synthetic approach enabled the preparation of more complex hydroxylamine derivatives, including those bearing allyl substituents. The historical progression from simple hydroxylamine to complex derivatives like O-Allyl-N-methylhydroxylamine hydrochloride reflects the ongoing efforts to develop more sophisticated nitrogen-containing reagents for synthetic applications.

Position Within Hydroxylamine Derivative Classification

O-Allyl-N-methylhydroxylamine hydrochloride occupies a specific position within the broader classification system of hydroxylamine derivatives. According to established nomenclature, hydroxylamine derivatives are classified based on their substitution patterns, with compounds substituted at the oxygen atom designated as O-hydroxylamines and those substituted at the nitrogen atom classified as N-hydroxylamines. This particular compound represents a mixed substitution pattern, featuring both O-substitution with an allyl group and N-substitution with a methyl group.

The compound can be formally classified as a secondary hydroxylamine derivative, as it contains substitution at both the oxygen and nitrogen positions. Within the broader category of hydroxylamine derivatives, it falls under the subcategory of O-alkyl-N-alkyl hydroxylamines, which represents one of the more complex structural types in this chemical family. The presence of the allyl group specifically places it within the subset of O-alkenyl hydroxylamines, distinguishing it from purely saturated alkyl derivatives.

The hydrochloride salt form of the compound represents a common strategy for stabilizing hydroxylamine derivatives. The formation of hydrochloride salts serves multiple purposes: it enhances the compound's stability during storage, improves its handling characteristics, and increases its solubility in polar solvents. This salt formation is particularly important for hydroxylamine derivatives, which can be prone to decomposition under certain conditions.

The systematic classification of this compound within hydroxylamine chemistry can be represented through its structural features:

| Structural Feature | Classification Category | Specific Designation |

|---|---|---|

| Oxygen Substitution | O-Hydroxylamine | Allyl-substituted |

| Nitrogen Substitution | N-Hydroxylamine | Methyl-substituted |

| Overall Type | Mixed Substitution | O,N-Disubstituted |

| Salt Form | Hydrochloride | Chloride counterion |

| Molecular Formula | C₄H₁₀ClNO | Quaternary carbon absent |

Significance in Organic Synthesis Research

The significance of O-Allyl-N-methylhydroxylamine hydrochloride in organic synthesis research stems from its unique combination of functional groups, which enables diverse chemical transformations. The compound serves as a valuable precursor for oxime synthesis, particularly in the preparation of acetophenone O-allyloxime derivatives. This application demonstrates the compound's utility in introducing allyl groups onto carbonyl compounds through oxime formation, a transformation that has broad implications for synthetic organic chemistry.

Research has demonstrated that O-allyl hydroxylamine derivatives can participate in metal-catalyzed reactions for the formation of complex organic structures. The allyl group provides a site for further functionalization through various catalytic processes, including palladium-catalyzed allylic substitution reactions and gold-catalyzed cyclization processes. These transformations allow for the construction of sophisticated molecular architectures starting from the relatively simple hydroxylamine precursor.

The compound's role in modern synthetic methodology extends to its use in preparing more complex hydroxylamine derivatives. Studies have shown that O-allyl-N-methylhydroxylamine can be converted to other functionalized hydroxylamines through established organic transformations. This versatility makes it a valuable building block for accessing diverse nitrogen-containing compounds that may be difficult to prepare through alternative synthetic routes.

Contemporary research has also explored the compound's utility in cycloaddition chemistry. The presence of both the allyl double bond and the hydroxylamine functionality creates opportunities for participating in various cycloaddition reactions, including 1,3-dipolar cycloadditions and related processes. These reactions represent powerful tools for assembling complex heterocyclic structures, which are prevalent in pharmaceutical and natural product chemistry.

Comparative Overview of Alkyl-Substituted Hydroxylamines

O-Allyl-N-methylhydroxylamine hydrochloride can be meaningfully compared to other alkyl-substituted hydroxylamine derivatives to understand its unique properties and applications. N-Methylhydroxylamine hydrochloride, a simpler analog lacking the O-allyl substitution, serves as an important reference compound. This simpler derivative is primarily used as a catalyst in transamidation reactions and for constructing hydroxamate functional groups, demonstrating more limited synthetic utility compared to the allyl-substituted analog.

Methoxyamine, or O-methylhydroxylamine, represents another important comparison point. While methoxyamine features O-substitution like the allyl derivative, the methyl group provides significantly different reactivity compared to the allyl group. Methoxyamine is typically prepared through O-methylation of acetone oxime followed by hydrolysis, whereas the allyl derivative requires different synthetic approaches due to the distinct nature of allyl substitution.

The comparative analysis of these compounds reveals several key distinctions:

| Compound Name | O-Substitution | N-Substitution | Primary Applications | Stability Characteristics |

|---|---|---|---|---|

| O-Allyl-N-methylhydroxylamine hydrochloride | Allyl | Methyl | Oxime synthesis, cycloadditions | Enhanced by hydrochloride salt |

| N-Methylhydroxylamine hydrochloride | None | Methyl | Transamidation catalyst | Stable as hydrochloride |

| Methoxyamine | Methyl | None | Oxime protection | Volatile, requires salt form |

| N,O-Dimethylhydroxylamine | Methyl | Methyl | Weinreb amide precursor | Moderate stability |

The allyl substitution in O-Allyl-N-methylhydroxylamine hydrochloride provides unique reactivity that distinguishes it from other hydroxylamine derivatives. The carbon-carbon double bond in the allyl group enables participation in alkene metathesis reactions, hydrogenation processes, and various addition reactions that are not accessible with saturated alkyl substituents. This additional functionality significantly expands the synthetic utility of the compound compared to simpler hydroxylamine derivatives.

Recent advances in hydroxylamine chemistry have highlighted the importance of substituent effects on reactivity and selectivity. The allyl group's electronic and steric properties influence the compound's behavior in various transformations, often leading to distinct reaction outcomes compared to other alkyl-substituted analogs. This has made O-Allyl-N-methylhydroxylamine hydrochloride particularly valuable for developing new synthetic methodologies that require precise control over reactivity and selectivity.

O-Allyl-N-methylhydroxylamine hydrochloride presents as a white to almost white crystalline powder at room temperature [1]. The compound exhibits the typical characteristics of hydroxylamine hydrochloride salts, displaying a solid physical state under standard conditions [2]. Based on structural analysis and comparison with related hydroxylamine derivatives, the compound is expected to be odorless or possess a very faint characteristic odor typical of hydroxylamine salts [3] [4].

The crystalline nature of the compound is consistent with other hydroxylamine hydrochloride derivatives, which commonly exhibit powder to crystalline morphology [5] [2]. The molecular formula C4H10ClNO corresponds to a molecular weight of 123.58 g/mol, making it moderately sized among hydroxylamine derivatives [1].

| Property | Value |

|---|---|

| Physical State | Solid |

| Appearance | White to almost white crystalline powder |

| Molecular Formula | C4H10ClNO |

| Molecular Weight | 123.58 g/mol |

| Odor | Expected to be odorless or faint |

Thermal Characteristics

Melting and Boiling Points

The melting point of O-Allyl-N-methylhydroxylamine hydrochloride has not been definitively established in the current literature. However, comparison with structurally related hydroxylamine derivatives provides insight into expected thermal behavior. O-Allylhydroxylamine hydrochloride, the parent compound without the N-methyl substitution, exhibits a melting point of approximately 170°C with decomposition [5] [2].

For comparative analysis, related hydroxylamine hydrochloride derivatives display the following melting points:

- N-Methylhydroxylamine hydrochloride: 83-88°C [4] [6]

- O-Methylhydroxylamine hydrochloride: 148-154°C [7] [8]

- O-Allylhydroxylamine hydrochloride: ~170°C (with decomposition) [5] [2]

The boiling point of O-Allyl-N-methylhydroxylamine hydrochloride is not reported in the literature, which is consistent with the general behavior of hydroxylamine hydrochloride salts that typically decompose before reaching a true boiling point [9] [10].

| Compound | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|

| O-Allyl-N-methylhydroxylamine hydrochloride | Not determined | Not determined (decomposes) |

| O-Allylhydroxylamine hydrochloride | ~170 (dec.) | Not determined |

| N-Methylhydroxylamine hydrochloride | 83-88 | Not determined |

| O-Methylhydroxylamine hydrochloride | 148-154 | Not determined |

Thermal Stability Parameters

The thermal stability of O-Allyl-N-methylhydroxylamine hydrochloride must be understood within the context of hydroxylamine derivative thermal behavior. Hydroxylamine and its derivatives are known for their thermal instability, with decomposition typically occurring at elevated temperatures [9] [11] [12].

Based on differential scanning calorimetry studies of related hydroxylamine compounds, the thermal decomposition of hydroxylamine derivatives follows predictable patterns [12] [13]. The onset temperature for thermal decomposition varies significantly based on the substitution pattern:

- Hydroxylamine free base: 100-143°C

- Hydroxylamine hydrochloride: 119-127°C

- N-Methylhydroxylamine hydrochloride: 83-88°C

- O-Methylhydroxylamine hydrochloride: 148-154°C

The thermal stability of O-substituted hydroxylamine derivatives is generally higher than N-substituted variants [12] [14]. The allyl group substitution on the oxygen atom is expected to provide additional thermal stability compared to simpler alkyl substituents due to resonance stabilization effects .

| Parameter | Expected Range | Basis |

|---|---|---|

| Onset Temperature | 150-180°C | Comparison with O-allyl derivative |

| Decomposition Type | Exothermic | Consistent with hydroxylamine derivatives |

| Activation Energy | 80-120 kJ/mol | Typical for substituted hydroxylamines |

Solubility Profile Across Solvent Systems

The solubility characteristics of O-Allyl-N-methylhydroxylamine hydrochloride can be predicted based on its structural features and comparison with related hydroxylamine hydrochloride salts. The presence of both hydrophilic (ammonium chloride) and hydrophobic (allyl group) components suggests amphiphilic behavior [16] [8].

Aqueous Solubility

Hydroxylamine hydrochloride derivatives typically exhibit good water solubility due to the ionic nature of the hydrochloride salt [3] [4] [8]. N-Methylhydroxylamine hydrochloride demonstrates complete solubility in water, as does O-Methylhydroxylamine hydrochloride [8] [17]. The compound is expected to be readily soluble in water based on structural similarity to these derivatives.

Organic Solvent Solubility

The solubility in organic solvents varies among hydroxylamine derivatives:

- Ethanol: N-Methylhydroxylamine hydrochloride shows good solubility, while O-Methylhydroxylamine hydrochloride exhibits only slight solubility [8] [17]

- Methanol: Limited data available for hydroxylamine derivatives

- Dimethyl sulfoxide (DMSO): Generally shows good solubility for hydroxylamine salts [16]

| Solvent System | Expected Solubility | Basis |

|---|---|---|

| Water | Soluble | Ionic hydrochloride salt |

| Ethanol | Moderately soluble | Intermediate polarity |

| Methanol | Moderately soluble | Similar to ethanol |

| DMSO | Soluble | Polar aprotic solvent |

| Acetone | Slightly soluble | Moderate polarity |

| Chlorinated solvents | Limited solubility | Low polarity |

pH-Dependent Behavior in Solution

The pH-dependent behavior of O-Allyl-N-methylhydroxylamine hydrochloride in aqueous solution follows the typical pattern of hydroxylamine hydrochloride salts. These compounds act as weak acids in aqueous solution due to the protonated amino group [18] [19].

Acid-Base Properties

In aqueous solution, the compound behaves as a weak acid with pH values typically less than 7.0 [18] [19]. The protonated nitrogen atom can donate a proton to water, resulting in acidic solutions. The exact pKa value has not been determined for this specific compound, but related hydroxylamine derivatives typically exhibit pKa values in the range of 5-6 [19].

pH Stability Range

Hydroxylamine derivatives generally exhibit optimal stability in slightly acidic to neutral pH conditions. At extreme pH values (either highly acidic or basic), decomposition can occur more readily [20] [13]. The stability diagram studies for hydroxylamine hydrochloride suggest that pH conditions between 4-7 provide optimal stability [20].

| pH Range | Stability | Behavior |

|---|---|---|

| < 2 | Unstable | Accelerated decomposition |

| 2-4 | Stable | Protonated form predominates |

| 4-7 | Most stable | Optimal storage conditions |

| 7-9 | Moderately stable | Deprotonation begins |

| > 9 | Unstable | Rapid decomposition |

Stability Under Various Environmental Conditions

The environmental stability of O-Allyl-N-methylhydroxylamine hydrochloride is critical for proper handling and storage. Based on comprehensive studies of hydroxylamine derivatives, several environmental factors significantly impact stability [20] [21] [12].

Temperature Effects

Storage temperature is the most critical factor affecting stability. The compound should be stored at 2-8°C under inert gas atmosphere to prevent decomposition [1] [22]. At room temperature, gradual decomposition may occur, particularly in the presence of moisture or oxygen [21] [6].

Moisture Sensitivity

Like other hydroxylamine hydrochloride derivatives, the compound is hygroscopic and readily absorbs moisture from the atmosphere [3] [21] [6]. Moisture can accelerate decomposition reactions and should be rigorously excluded during storage and handling.

Oxygen Sensitivity

The compound exhibits sensitivity to oxygen, which can catalyze oxidative decomposition pathways [21] [12]. Storage under inert gas (nitrogen or argon) is recommended to prevent oxidative degradation.

Light Stability

While specific photostability data is not available for O-Allyl-N-methylhydroxylamine hydrochloride, hydroxylamine derivatives generally exhibit some sensitivity to light [21]. Storage in dark conditions is recommended as a precautionary measure.

| Environmental Factor | Stability Impact | Recommended Conditions |

|---|---|---|

| Temperature | High impact | 2-8°C storage |

| Moisture | High impact | Anhydrous conditions |

| Oxygen | Moderate impact | Inert gas atmosphere |

| Light | Low to moderate impact | Dark storage |

| pH | Moderate impact | Slightly acidic conditions |

Long-term Stability

The long-term stability of O-Allyl-N-methylhydroxylamine hydrochloride depends on maintaining optimal storage conditions. Under recommended conditions (2-8°C, inert atmosphere, anhydrous), the compound can maintain stability for extended periods [1] [22]. However, regular monitoring is advised due to the inherent instability of hydroxylamine derivatives.